molecular formula C29H33N3O3S B6516051 6-{1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide CAS No. 899907-03-0

6-{1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide

Katalognummer: B6516051
CAS-Nummer: 899907-03-0
Molekulargewicht: 503.7 g/mol
InChI-Schlüssel: FXGUHGWXSISNKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 2,5-dimethylphenylmethyl group at position 1 of the pyrimidine ring and a hexanamide chain substituted with a 4-methylbenzyl group at position 3.

Eigenschaften

IUPAC Name

6-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O3S/c1-20-9-12-23(13-10-20)18-30-26(33)7-5-4-6-15-31-28(34)27-25(14-16-36-27)32(29(31)35)19-24-17-21(2)8-11-22(24)3/h8-14,16-17H,4-7,15,18-19H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGUHGWXSISNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-{1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide is a thieno-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno-pyrimidine core with various substituents that may influence its biological activity. The molecular formula is C21H24N2O3SC_{21}H_{24}N_2O_3S with a molecular weight of approximately 396.49 g/mol.

PropertyValue
Molecular FormulaC21H24N2O3S
Molecular Weight396.49 g/mol
IUPAC Name6-{1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide

Antimicrobial Properties

Research indicates that thieno-pyrimidine derivatives exhibit significant antimicrobial activity against various bacterial strains. A study demonstrated that compounds similar to the one showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several derivatives, revealing that modifications in the side chains can enhance efficacy.

In particular:

  • Compound 4c was noted for its strong activity against Staphylococcus aureus and Escherichia coli.
  • The presence of specific functional groups in the thieno-pyrimidine structure appears critical for maintaining antimicrobial efficacy.

The mechanism of action for this class of compounds often involves the inhibition of key enzymes or disruption of cellular processes within microbial cells. For instance:

  • Inhibition of DNA synthesis : Some thieno-pyrimidines interfere with nucleic acid synthesis by targeting DNA polymerase or topoisomerase enzymes.
  • Cell membrane disruption : Other derivatives may compromise microbial cell membrane integrity, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various thieno-pyrimidine derivatives against standard microbial strains. The results indicated that the compound exhibited significant antibacterial properties with an MIC ranging from 12.5 to 50 µg/mL depending on the specific strain tested .

Study 2: Structure-Activity Relationship (SAR)

A structure-based analysis revealed that modifications at the N-substituent position significantly impacted biological activity. For example:

  • Methyl substitutions at certain positions enhanced binding affinity to target enzymes.
  • The introduction of bulky groups was found to increase lipophilicity and improve membrane penetration .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound shares its thieno[3,2-d]pyrimidine core with analogs like N-[(2-chlorophenyl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-3-yl}hexanamide (). Key differences include:

  • Aromatic substituents : The target compound uses a 2,5-dimethylphenyl group, whereas the analog in features a 2-chlorophenyl group. Chlorine’s electron-withdrawing effects may alter binding affinity compared to methyl groups’ electron-donating properties.
  • Amide side chains : The hexanamide chain in the target compound terminates in a 4-methylbenzyl group, while the analog has a dipropylcarbamoyl group. Bulkier substituents may influence solubility and membrane permeability .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C₃₁H₃₄N₄O₃S 566.7 2,5-Dimethylphenyl, 4-methylbenzyl ~3.8
N-[(2-chlorophenyl)methyl] analog C₂₇H₃₅ClN₄O₄S 547.1 2-Chlorophenyl, dipropylcarbamoyl ~4.2

*LogP estimated using fragment-based methods ().

Bioactivity Profile Clustering

highlights that compounds with similar chemical structures cluster into groups with related bioactivity profiles. For example, thienopyrimidines with electron-donating substituents (e.g., methyl groups) may exhibit enhanced binding to kinases compared to halogenated analogs due to hydrophobic interactions .

Computational Comparisons and "Read-Across" Analysis

Using graph-based structural comparison algorithms (), the target compound shares maximal common subgraphs with:

  • Thieno[3,2-d]pyrimidine-2,4-diones: These analogs often show anti-inflammatory activity, suggesting the target may share similar mechanisms .
  • Hexanamide-linked derivatives : Modifications in the amide chain length and terminal groups correlate with improved metabolic stability in preclinical models .

Table 2: Predicted Bioactivity Based on Structural Similarity

Compound Type Target Class Example Activity Reference
Thieno[3,2-d]pyrimidines Kinases (e.g., EGFR) IC₅₀: 50–200 nM (analogs)
Hexanamide derivatives Proteases (e.g., MMP-2) Inhibition >60% at 10 μM
Physicochemical and ADMET Properties
  • Solubility : The 4-methylbenzyl group may reduce aqueous solubility compared to polar analogs, necessitating formulation optimization.
  • Metabolic stability: The thienopyrimidine core is resistant to oxidative metabolism, but the hexanamide chain may undergo hydrolysis in vivo .

Vorbereitungsmethoden

Carboxylic Acid Activation

The hexanoic acid derivative is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. Excess SOCl₂ is removed under vacuum to yield the acyl chloride as a pale yellow oil.

Amide Coupling

The acyl chloride reacts with 4-methylbenzylamine in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).

Reaction parameters :

  • Molar ratio : 1:1.1 (acyl chloride:amine).

  • Temperature : 0°C to room temperature.

  • Duration : 4–6 hours.

The crude product is washed with 5% sodium bicarbonate and brine, followed by recrystallization from ethanol to achieve >85% purity.

Final Assembly and Purification

The alkylated thienopyrimidine intermediate and hexanamide side chain are coupled via a nucleophilic substitution reaction. Potassium carbonate (K₂CO₃) in acetonitrile facilitates the displacement of a leaving group (e.g., chloride) at the N3 position.

Key considerations :

  • Stoichiometry : 1.0 equivalent of alkylated core, 1.5 equivalents of hexanamide.

  • Reflux time : 8–12 hours.

  • Workup : Extract with DCM, dry over sodium sulfate, and concentrate.

Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound in ≥95% purity.

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)Citation
Core formationEthyl acetoacetate, S₈, morpholine72–8890
N1 Alkylation2,5-Dimethylbenzyl chloride, TEA, DCM65–7085
Amide couplingSOCl₂, 4-methylbenzylamine, DMAP75–8088
Final assemblyK₂CO₃, acetonitrile, reflux60–6595

Industrial-Scale Optimization

For large-scale synthesis, continuous flow reactors enhance yield and reduce reaction times. Key adjustments include:

  • Solvent recycling : DCM and acetonitrile are recovered via fractional distillation.

  • Catalyst loading : Reduced TEA (1.5 equivalents) with molecular sieves to absorb HCl byproducts.

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress, minimizing side products .

Q & A

Q. Key Reagents :

ReagentRoleExample Use
TriethylamineBaseNeutralizes acids during amide coupling
EDC/DCCCoupling agentActivates carboxyl groups for amide formation
Boc-anhydrideProtecting groupShields amines during alkylation

Which analytical techniques are essential for confirming structural integrity and purity?

Q. Basic Characterization Methods

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks. For example, aromatic protons from the 2,5-dimethylphenyl group appear as distinct singlets in 1H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.01 Da) .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded spectral regions .

How can reaction conditions be optimized to improve yield and selectivity?

Q. Experimental Design Considerations

  • Temperature control : Elevated temperatures (70–90°C) accelerate coupling reactions but may degrade heat-sensitive intermediates. Monitor via in-situ IR spectroscopy .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 alkylation steps .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2) for cross-coupling reactions, optimizing ligand-to-metal ratios (e.g., 2:1 for Buchwald-Hartwig amination) .

Q. Data-Driven Example :

ConditionYield ImprovementReference
DMF vs. DCM+25%
80°C vs. RT+40% (with reduced degradation)

What solubility and stability factors should be prioritized in formulation for biological assays?

Q. Basic Guidelines

  • Solubility : Pre-dissolve in DMSO (10 mM stock) and dilute in PBS (pH 7.4) for cell-based assays. Solubility in ethanol (>5 mg/mL) aids in pharmacokinetic studies .
  • Stability : Conduct pH stability tests (pH 2–9) to identify degradation products via HPLC. The compound is stable in neutral buffers but hydrolyzes under acidic conditions .

Advanced Strategy : Use lyophilization for long-term storage, ensuring <5% degradation over 6 months at -80°C .

How should researchers design experiments to evaluate biological activity against cancer targets?

Q. Basic Assay Design

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC50 calculation) with 72-hour exposure .
  • Target engagement : Perform kinase inhibition assays (e.g., EGFR or PI3K) using ADP-Glo™ kits to measure ATP consumption .

Q. Advanced Mechanistic Studies :

  • Apoptosis markers : Quantify caspase-3/7 activation via fluorescence-based assays .
  • Metabolomics : Use LC-MS to track changes in metabolic pathways (e.g., glycolysis suppression) .

How can contradictory data in biological activity across studies be resolved?

Q. Data Contradiction Analysis

  • Source identification : Compare assay conditions (e.g., cell passage number, serum concentration). For example, serum-free media may reduce off-target effects .
  • Dose-response validation : Replicate studies using standardized IC50 protocols with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural analogs : Test derivatives (e.g., nitro-to-methoxy substitutions) to isolate substituent effects on activity .

Example Resolution : Discrepancies in IC50 values (e.g., 2 µM vs. 10 µM) were traced to differences in cell viability assay endpoints (MTT vs. resazurin) .

What advanced strategies are used in structure-activity relationship (SAR) studies?

Q. Advanced SAR Methodologies

  • Fragment-based design : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance target binding .
  • Molecular docking : Model interactions with EGFR (PDB: 1M17) using AutoDock Vina. The thieno[3,2-d]pyrimidine core shows π-π stacking with Phe723 .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., methyl vs. ethyl groups) .

Q. SAR Table :

ModificationBiological ImpactReference
2,5-dimethylphenyl → 3-nitrobenzylIncreased cytotoxicity (IC50 ↓ 50%)
Hexanamide chain truncationReduced solubility and activity

How can computational modeling enhance the understanding of pharmacokinetic properties?

Q. Advanced Computational Approaches

  • ADMET prediction : Use SwissADME to estimate logP (2.8), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Metabolism simulation : CYP3A4-mediated oxidation of the hexanamide chain identified as a primary metabolic pathway via Schrödinger’s BioLuminate .
  • Molecular dynamics (MD) : Simulate 100-ns trajectories to assess protein-ligand complex stability under physiological conditions .

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